3-(6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromen-2-yl)propanoic acid
Description
The compound 3-(6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromen-2-yl)propanoic acid features a chromen-4-one core substituted with:
- An ethyl group at position 6, contributing to hydrophobic interactions.
- A pivaloyloxy (2,2-dimethylpropanoyloxy) ester at position 7, increasing lipophilicity and metabolic stability.
- A propanoic acid chain at position 2, improving aqueous solubility and enabling salt formation for bioavailability .
Properties
IUPAC Name |
3-[7-(2,2-dimethylpropanoyloxy)-6-ethyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O6/c1-6-15-13-16-21(14-20(15)35-26(33)27(2,3)4)34-19(11-12-22(30)31)23(24(16)32)25-28-17-9-7-8-10-18(17)29(25)5/h7-10,13-14H,6,11-12H2,1-5H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWUENTVHCQPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C(C)(C)C)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromen-2-yl)propanoic acid is a synthetic derivative that incorporates multiple bioactive moieties, including a benzimidazole and chromenone structure. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 454.54 g/mol. The structure features a chromenone core that is known for its ability to intercalate into DNA, potentially disrupting cellular processes such as replication and transcription.
| Property | Value |
|---|---|
| Molecular Formula | C26H30N2O5 |
| Molecular Weight | 454.54 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The benzimidazole moiety can inhibit various enzymes by binding to their active sites, which may lead to altered metabolic processes.
- DNA Intercalation : The planar structure of the chromenone allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
- Receptor Binding : The compound may interact with specific cellular receptors, modulating signal transduction pathways that are critical for cell survival and proliferation.
Biological Activity Studies
Recent studies have explored the biological activities associated with this compound, focusing on its anticancer and neuroprotective properties.
Anticancer Activity
Research has indicated that derivatives of chromenone exhibit significant anticancer activity. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that derivatives with benzimidazole moieties significantly inhibited tumor growth in xenograft models.
Neuroprotective Effects
In neurological studies, compounds containing the benzimidazole structure have been shown to possess neuroprotective properties. They may exert these effects through antioxidant mechanisms or by modulating neurotransmitter levels. For example, compounds tested in models of Alzheimer's disease demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline.
Case Studies
- Study on Anticancer Activity : A recent investigation evaluated a series of chromenone derivatives, including those similar to our compound, against breast cancer cell lines (MCF7). Results indicated a dose-dependent inhibition of cell growth, with IC50 values in the micromolar range.
- Neuroprotection in Animal Models : In a study examining neuroprotective effects, mice treated with a benzimidazole-containing compound showed improved cognitive function in maze tests compared to controls. The mechanism was attributed to increased levels of brain-derived neurotrophic factor (BDNF).
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their distinguishing features:
| Compound Name/ID | Core Structure | Key Substituents | Molecular Formula (Inferred) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Chromen-4-one | 6-Ethyl, 3-(1-methyl-benzoimidazol), 7-pivaloyloxy, 2-propanoic acid | C₂₇H₂₅N₂O₇ | ~513.5 |
| 1-[[1-[[N-(2-Chlorotrityl)]...] (9) | Imidazole-tetrazole | Chlorotrityl-protected tetrazole, propanoic acid | C₃₃H₂₇ClN₆O₂ | 575.06 |
| 1-[[1-(1H-Tetrazol-5-yl)...] (11) | Imidazole-tetrazole | Free tetrazole, propanoic acid | C₁₄H₁₄N₆O₂ | 298.12 |
| 14b (Nitro-CF₃ derivative) | Benzoimidazole-propenoic acid | 7-Nitro, 5-trifluoromethyl, propenoic acid | C₁₂H₈F₃N₃O₄ | 315.07 |
| 4-(5-(Benzyl...)butanoic acid (3) | Benzoimidazole | Benzyl-hydroxyethylamino, butanoic acid | C₁₄H₁₇N₃O₃ | 275.13 |
Key Observations :
- Lipophilicity : The target compound’s pivaloyloxy group increases logP compared to analogs with free hydroxyls (e.g., 139399-43-2) or polar tetrazoles (9, 11) .
- Solubility: The propanoic acid chain enhances aqueous solubility relative to esterified analogs (e.g., 14b’s propenoic acid) .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, CF₃ in 14b) contrast with the target’s electron-donating ethyl and pivaloyloxy groups, altering reactivity and binding .
Spectroscopic and Analytical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
